molecular formula C5H5BrN2O B15246465 4-Bromo-6-methylpyrimidin-5-ol

4-Bromo-6-methylpyrimidin-5-ol

Cat. No.: B15246465
M. Wt: 189.01 g/mol
InChI Key: SOYQTSCRGNMYMF-UHFFFAOYSA-N
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Description

4-Bromo-6-methylpyrimidin-5-ol is a heterocyclic organic compound with the molecular formula C5H5BrN2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methylpyrimidin-5-ol can be achieved through several methods. One common approach involves the bromination of 6-methylpyrimidin-5-ol using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and may be carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methylpyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-6-methylpyrimidin-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methylpyrimidin-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-methylpyrimidin-4-ol
  • 4-Bromo-5-methylpyrimidin-6-ol
  • 6-Bromo-4-methylpyrimidin-5-ol

Uniqueness

4-Bromo-6-methylpyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

Molecular Formula

C5H5BrN2O

Molecular Weight

189.01 g/mol

IUPAC Name

4-bromo-6-methylpyrimidin-5-ol

InChI

InChI=1S/C5H5BrN2O/c1-3-4(9)5(6)8-2-7-3/h2,9H,1H3

InChI Key

SOYQTSCRGNMYMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)Br)O

Origin of Product

United States

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